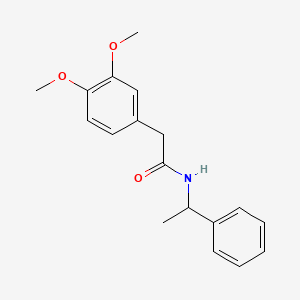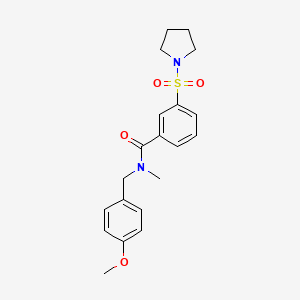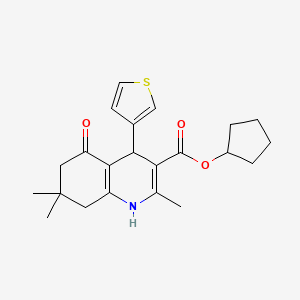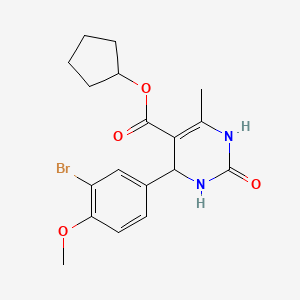![molecular formula C15H24OS B4883373 1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene is a chemical compound that belongs to the family of alkylthio ethers. It is commonly known as IPB or IPBTO and is used in various scientific research applications.
Mechanism of Action
The exact mechanism of action of IPB is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. IPB may also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
IPB has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to inhibit the growth of certain cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment. IPB has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IPB in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, IPB has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on IPB. One area of interest is its potential as a cancer treatment, as preliminary studies have shown promising results. Another area of interest is its potential as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of various diseases. Additionally, research on the synthesis of IPB derivatives may lead to the development of new organic compounds with unique properties and potential applications in various fields.
Synthesis Methods
The synthesis of IPB involves the reaction of 2,4-dimethylphenol with isopropylthiol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain pure IPB.
Scientific Research Applications
IPB is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the synthesis of thioethers, which are important building blocks for the production of pharmaceuticals, agrochemicals, and other organic compounds. IPB is also used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery, catalysis, and nanotechnology.
properties
IUPAC Name |
2,4-dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-12(2)17-10-6-5-9-16-15-8-7-13(3)11-14(15)4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUDGBRYOZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCSC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)


![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)